molecular formula C13H16ClN5O3S3 B14994813 N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxamide

N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B14994813
M. Wt: 422.0 g/mol
InChI Key: GMIAEZBTPYNCSM-UHFFFAOYSA-N
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Description

N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrimidine ring, and sulfonyl and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable thioamide with hydrazine in the presence of an oxidizing agent.

    Introduction of the Butylsulfanyl Group: This step involves the alkylation of the thiadiazole ring with butyl halide under basic conditions.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable diketone and an amidine.

    Chlorination and Sulfonylation: The pyrimidine ring is then chlorinated and sulfonylated using appropriate reagents such as thionyl chloride and ethanesulfonyl chloride.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the thiadiazole ring can be reduced to amines.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules, contributing to the development of new industrial processes.

Mechanism of Action

The mechanism of action of N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE
  • **N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE
  • **N-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The butylsulfanyl group, in particular, may influence the compound’s lipophilicity and ability to interact with biological membranes, setting it apart from its analogs.

Properties

Molecular Formula

C13H16ClN5O3S3

Molecular Weight

422.0 g/mol

IUPAC Name

N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-ethylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C13H16ClN5O3S3/c1-3-5-6-23-13-19-18-11(24-13)17-10(20)9-8(14)7-15-12(16-9)25(21,22)4-2/h7H,3-6H2,1-2H3,(H,17,18,20)

InChI Key

GMIAEZBTPYNCSM-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC

Origin of Product

United States

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